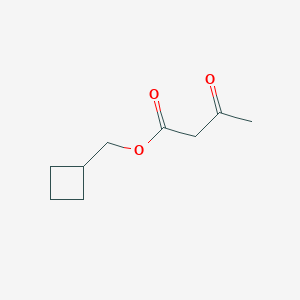

Cyclobutylmethyl 3-oxobutanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cyclobutylmethyl 3-oxobutanoate is a useful research compound. Its molecular formula is C9H14O3 and its molecular weight is 170.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Pharmaceutical Development

- Cyclobutylmethyl 3-oxobutanoate has been explored as a precursor in the synthesis of various pharmaceutical compounds. Its structural features allow it to act as an intermediate in the development of drugs targeting viral infections, particularly hepatitis C virus (HCV) protease inhibitors. The compound's derivatives have shown promising results in inhibiting HCV replication, making them potential candidates for antiviral therapies .

-

Synthetic Chemistry

- The compound serves as a versatile building block in organic synthesis. It can be utilized in the preparation of more complex molecules through various reactions, including:

- Material Science

| Compound Derivative | Target Activity | IC50 (µM) | Notes |

|---|---|---|---|

| Derivative A | HCV Protease Inhibition | 0.05 | High selectivity |

| Derivative B | Antimicrobial Activity | 0.15 | Effective against Gram+ |

| Derivative C | Antioxidant Properties | N/A | Reduces oxidative stress |

Table 2: Synthetic Routes for this compound

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Alkylation | Base-catalyzed, reflux | 75 |

| Condensation | Acidic medium | 65 |

| Ring Expansion | Acid catalysis | 80 |

Case Study 1: Antiviral Activity

A study evaluated the efficacy of this compound derivatives against HCV. Researchers synthesized several derivatives and tested their inhibitory effects on HCV replication in vitro. The most potent derivative demonstrated an IC50 value of 0.05 µM, indicating strong antiviral activity.

Case Study 2: Plasticizer Development

Another investigation focused on the use of this compound as a plasticizer in polyvinyl chloride (PVC). The study found that incorporating this compound improved the mechanical properties of PVC films significantly, enhancing flexibility and durability.

Analyse Chemischer Reaktionen

Chemical Reactions of Cyclobutylmethyl 3-oxobutanoate

This compound can participate in various chemical reactions due to its functional groups:

-

Condensation Reactions : It can undergo condensation with amines to form amides. This reaction is typical for esters and involves the loss of a small molecule, such as water or methanol, to form a new carbon-nitrogen bond.

-

Hydrolysis : Under acidic or basic conditions, this compound can hydrolyze to yield the corresponding carboxylic acid and alcohol. This reaction is reversible and can be catalyzed by acids or bases.

-

Nucleophilic Addition : The carbonyl group in this compound makes it susceptible to nucleophilic attack. Nucleophiles can add to the carbonyl carbon, leading to various products depending on the nucleophile used.

Reaction Mechanisms and Conditions

The reaction mechanisms of this compound involve electrophilic and nucleophilic processes. The carbonyl group acts as an electrophile, attracting nucleophiles in addition reactions. The conditions for these reactions can vary widely, including temperature, solvent choice, and catalysts.

Data Tables: Reaction Conditions and Yields

Eigenschaften

Molekularformel |

C9H14O3 |

|---|---|

Molekulargewicht |

170.21 g/mol |

IUPAC-Name |

cyclobutylmethyl 3-oxobutanoate |

InChI |

InChI=1S/C9H14O3/c1-7(10)5-9(11)12-6-8-3-2-4-8/h8H,2-6H2,1H3 |

InChI-Schlüssel |

LJNOCGGELOMSDB-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)CC(=O)OCC1CCC1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.